molecular formula C8H14N2O B13930999 1-(1-Ethyl-5-methyl-1H-imidazol-2-yl)ethan-1-ol

1-(1-Ethyl-5-methyl-1H-imidazol-2-yl)ethan-1-ol

Cat. No.: B13930999
M. Wt: 154.21 g/mol
InChI Key: XMIXSZWVBLXTSR-UHFFFAOYSA-N
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Description

1-(1-Ethyl-5-methyl-1H-imidazol-2-yl)ethan-1-ol is a compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl and a methyl group attached to the imidazole ring, along with an ethan-1-ol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-5-methyl-1H-imidazol-2-yl)ethan-1-ol typically involves the reaction of 1-ethyl-5-methylimidazole with an appropriate ethan-1-ol derivative under controlled conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like acetonitrile, followed by the addition of an alkylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-5-methyl-1H-imidazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: 1-(1-Ethyl-5-methyl-1H-imidazol-2-yl)ethanal or 1-(1-Ethyl-5-methyl-1H-imidazol-2-yl)ethanoic acid.

    Reduction: Saturated imidazole derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

1-(1-Ethyl-5-methyl-1H-imidazol-2-yl)ethan-1-ol has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-5-methyl-1H-imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-ol
  • 2-(1H-Imidazol-1-yl)ethanol
  • 1-Methyl-2-trichloroacetylimidazole

Uniqueness

1-(1-Ethyl-5-methyl-1H-imidazol-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the ethan-1-ol moiety, provides distinct properties compared to other imidazole derivatives .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(1-ethyl-5-methylimidazol-2-yl)ethanol

InChI

InChI=1S/C8H14N2O/c1-4-10-6(2)5-9-8(10)7(3)11/h5,7,11H,4H2,1-3H3

InChI Key

XMIXSZWVBLXTSR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=C1C(C)O)C

Origin of Product

United States

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